molecular formula C14H17N3 B15067054 3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine

3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine

Cat. No.: B15067054
M. Wt: 227.30 g/mol
InChI Key: RJVWOZXORKJHJI-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine is a heterocyclic compound that features a piperidine ring fused to a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with 1-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of naphthyridine N-oxide derivatives.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

  • [3-(1-Methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate
  • 4-Amino-2-styrylquinoline
  • Bisdemethoxycurcumin

Uniqueness

3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine is unique due to its dual ring structure, which combines the properties of both piperidine and naphthyridine. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

3-(1-methylpiperidin-2-yl)-1,8-naphthyridine

InChI

InChI=1S/C14H17N3/c1-17-8-3-2-6-13(17)12-9-11-5-4-7-15-14(11)16-10-12/h4-5,7,9-10,13H,2-3,6,8H2,1H3

InChI Key

RJVWOZXORKJHJI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=CN=C3C(=C2)C=CC=N3

Origin of Product

United States

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